6,6-dimethyl-9-(4-methylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
6,6-dimethyl-9-(4-methylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the triazoloquinazoline family
Properties
Molecular Formula |
C19H22N4OS |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
6,6-dimethyl-9-(4-methylphenyl)-2-methylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C19H22N4OS/c1-11-5-7-12(8-6-11)16-15-13(9-19(2,3)10-14(15)24)20-17-21-18(25-4)22-23(16)17/h5-8,16H,9-10H2,1-4H3,(H,20,21,22) |
InChI Key |
ANBUWIJDJADGSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-9-(4-methylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core is constructed through cyclization reactions.
Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often involving azides and alkynes.
Substitution Reactions: The methyl, methylphenyl, and methylsulfanyl groups are introduced through nucleophilic substitution reactions using appropriate reagents like methyl iodide and thiols.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Key considerations include:
Catalysts: Use of efficient catalysts to enhance reaction rates and yields.
Solvents: Selection of solvents that are both effective and environmentally friendly.
Purification: Advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-9-(4-methylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions can introduce new substituents on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Methyl iodide, bromine, alkyl halides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazoloquinazoline derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria.
- Notably effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Antitumor Activity
The compound's structure suggests potential antitumor properties. Preliminary studies have shown:
- Inhibition of tumor cell proliferation in various cancer cell lines.
- Mechanisms of action may involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound are noteworthy. Research findings include:
- Reduction in inflammatory markers in animal models.
- Potential applications in treating chronic inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against a panel of bacterial strains. Results indicated that it had a broad spectrum of activity with particular potency against resistant strains. This suggests its potential use as a lead compound for developing new antimicrobial agents.
Case Study 2: Antitumor Mechanism Exploration
In a recent investigation into its antitumor effects, researchers treated various cancer cell lines with the compound and observed significant reductions in cell viability. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-9-(4-methylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are critical for cellular functions.
Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
6,6-dimethyl-9-phenyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: Similar structure but lacks the 4-methyl group on the phenyl ring.
6,6-dimethyl-9-(4-methylphenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: Similar structure but has an ethylsulfanyl group instead of a methylsulfanyl group.
Biological Activity
The compound 6,6-dimethyl-9-(4-methylphenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazole and quinazoline family of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄OS
- Molecular Weight : 286.38 g/mol
- InChI Key : ZQWZKQHJSJYFMC-UHFFFAOYSA-N
This compound features a triazole ring fused to a quinazoline moiety, with a methylsulfanyl group and a para-methylphenyl substituent that may influence its biological activity.
Antitumor Activity
Research indicates that compounds containing triazole and quinazoline scaffolds often exhibit significant antitumor activity. For instance, similar triazoloquinazolines have shown cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of triazoloquinazolines exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines . The presence of electron-donating groups in the phenyl ring was noted to enhance cytotoxicity.
Anticonvulsant Activity
Triazole derivatives have also been explored for their anticonvulsant properties. A related compound showed promising results in reducing seizure activity in animal models . The mechanism is thought to involve modulation of GABAergic neurotransmission or sodium channel blockade, which is common among anticonvulsants.
Antimicrobial Activity
Compounds with similar structural features have been reported to possess antimicrobial properties. Triazole derivatives have demonstrated effectiveness against various bacterial strains, including Bacillus cereus and Staphylococcus aureus . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Study 1: Antitumor Efficacy
In a recent study examining the biological activity of triazoloquinazolines, a derivative similar to our compound was tested against human cancer cell lines. The findings revealed that the compound exhibited potent cytotoxicity with an IC50 value of approximately 5 µM against MCF-7 cells. This suggests that structural modifications can significantly impact the biological efficacy of these compounds .
Study 2: Anticonvulsant Screening
Another investigation assessed the anticonvulsant potential of various triazole derivatives in a pentylenetetrazole-induced seizure model. The tested compounds showed varying degrees of protection against seizures, with some achieving 100% protection at specific doses. This highlights the potential for developing new anticonvulsant medications based on triazole chemistry .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
- Substituents on the Phenyl Ring : Methyl groups at specific positions enhance lipophilicity and may improve cellular uptake.
- Triazole Ring Modifications : Alterations in the triazole moiety can affect binding affinity to biological targets.
- Methylsulfanyl Group : This group may contribute to increased reactivity or interaction with biological macromolecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
